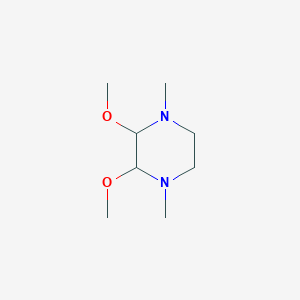![molecular formula C35H21Cl2N14Na5O16S5 B13733045 1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt CAS No. 34759-29-0](/img/structure/B13733045.png)
1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups and azo linkage, which are common features in dyes and pigments. This compound is likely used in various industrial applications, particularly in the textile and dyeing industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the naphthalenetrisulfonic acid core: This can be achieved through sulfonation of naphthalene.
Azo coupling reaction: The azo linkage is formed by coupling a diazonium salt with an aromatic amine.
Introduction of triazine rings: This step involves nucleophilic substitution reactions where triazine derivatives are introduced.
Final assembly: The various components are combined under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or zinc in acid.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: N-oxides or sulfoxides.
Reduction products: Amines.
Substitution products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye synthesis: Used as an intermediate in the synthesis of complex dyes.
Analytical chemistry: Used as a standard or reagent in various analytical techniques.
Biology
Staining: Used in biological staining to visualize cells and tissues.
Medicine
Diagnostic agents: Potential use in diagnostic imaging or assays.
Industry
Textile dyeing: Widely used in the textile industry for dyeing fabrics.
Paper industry: Used in the paper industry for coloring paper products.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage is responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The triazine rings provide stability and resistance to degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6-Naphthalenetrisulfonic acid: A simpler compound without the azo linkage and triazine rings.
Azo dyes: Compounds with similar azo linkages but different substituents.
Triazine-based dyes: Compounds with triazine rings but different aromatic systems.
Uniqueness
This compound is unique due to its combination of naphthalenetrisulfonic acid, azo linkage, and multiple triazine rings, which confer specific properties such as high solubility, stability, and vibrant color.
Eigenschaften
CAS-Nummer |
34759-29-0 |
|---|---|
Molekularformel |
C35H21Cl2N14Na5O16S5 |
Molekulargewicht |
1239.8 g/mol |
IUPAC-Name |
pentasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C35H26Cl2N14O16S5.5Na/c36-29-44-32(39-16-2-1-3-19(10-16)68(53,54)55)48-33(45-29)41-18-5-7-26(70(59,60)61)24(12-18)43-35-47-30(37)46-34(49-35)40-17-4-6-22(23(11-17)42-31(38)52)50-51-25-14-21-15(9-28(25)72(65,66)67)8-20(69(56,57)58)13-27(21)71(62,63)64;;;;;/h1-14H,(H3,38,42,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H2,39,41,44,45,48)(H2,40,43,46,47,49);;;;;/q;5*+1/p-5 |
InChI-Schlüssel |
CJWGCINWZIYUOA-UHFFFAOYSA-I |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC(=C(C=C5)N=NC6=CC7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl.[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)


